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molecular formula C3H10N+ B1228971 Isopropylaminium

Isopropylaminium

Cat. No. B1228971
M. Wt: 60.12 g/mol
InChI Key: JJWLVOIRVHMVIS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US05543562

Procedure details

50 g (0.3 moles) of N-(phosphonomethyl)-glycine are reacted with 17.5 g (0.3 moles) of isopropylamine in 200 ml of 96% ethanol at room temperature. The mixture is refluxed for half an hour, filtered, concentrated by evaporation and crystallized. 69 g (0.3 moles) of crystalline, dried mono-isopropylammonium salt of N-(phosphonomethyl)-glycine are obtained. The product is not hygroscopic, readily soluble in water. Melting range 161°-163° C. It contains 73.9% N-(phosphonomethyl)-glycine Yield 99.95%. Characteristic absorption bands (FT-IR spectroscopy, cm-1) 1660, 1600, 1553, 1545, 1075, 513, 475, characteristic values of crystal-lattice-planes measured with X-ray diffraction: 11.0, 9.06, 5.94, 5.54, 4.13, 3.71. (α type crystals).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([CH2:5][NH:6][CH2:7][C:8]([OH:10])=[O:9])([OH:4])([OH:3])=[O:2].[CH:11]([NH2:14])([CH3:13])[CH3:12]>C(O)C>[CH:11]([NH3+:14])([CH3:13])[CH3:12].[P:1]([CH2:5][NH:6][CH2:7][C:8]([OH:10])=[O:9])([OH:4])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
P(=O)(O)(O)CNCC(=O)O
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for half an hour
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)[NH3+]
Name
Type
product
Smiles
P(=O)(O)(O)CNCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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